molecular formula C19H11FO5S2 B2659215 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate CAS No. 929514-45-4

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B2659215
CAS No.: 929514-45-4
M. Wt: 402.41
InChI Key: FYLYOHBMXZGJIX-WQRHYEAKSA-N
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Description

The compound "(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate" is a heterocyclic aurone derivative featuring a benzofuran core substituted with a thiophen-2-ylmethylene group at the C2 position and a 4-fluorobenzenesulfonate ester at the C6 position. Its Z-configuration is critical for maintaining planar geometry, which influences electronic conjugation and biological interactions.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FO5S2/c20-12-3-6-15(7-4-12)27(22,23)25-13-5-8-16-17(10-13)24-18(19(16)21)11-14-2-1-9-26-14/h1-11H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYOHBMXZGJIX-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate typically involves multi-step organic reactions. One common approach is the condensation of 2-thiophenecarboxaldehyde with 3-oxo-2,3-dihydrobenzofuran in the presence of a base to form the thiophen-2-ylmethylene intermediate. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Recent studies have highlighted the antimicrobial properties of thiophene derivatives. For instance, compounds containing thiophene rings have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
    • A specific case study demonstrated that derivatives similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as antituberculosis agents .
  • Anticancer Properties :
    • The compound's structural features may facilitate interactions with biological targets involved in cancer progression. In silico studies have indicated that related compounds can inhibit cancer cell proliferation by targeting specific pathways .
    • A study focusing on similar heterocyclic compounds found promising results in vitro, suggesting that these compounds could serve as lead candidates for anticancer drug development .

Materials Science Applications

  • Conductive Polymers :
    • Thiophene-based compounds are well-known for their electrical conductivity properties. Research has shown that incorporating such moieties into polymer matrices enhances their conductive characteristics, making them suitable for applications in organic electronics .
    • The synthesis of conductive films using derivatives of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran has been explored for use in sensors and display technologies.
  • Dyes and Pigments :
    • The unique optical properties of thiophene derivatives allow their use as dyes in various applications, including textiles and plastics. The incorporation of the benzofuran structure can enhance the stability and colorfastness of these dyes .

Biochemical Applications

  • Enzyme Inhibition :
    • Compounds similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran have been investigated for their ability to inhibit enzymes involved in metabolic pathways, providing insights into their potential therapeutic uses .
    • A notable study reported that certain thiophene derivatives acted as allosteric inhibitors of key metabolic enzymes, showcasing their role in drug design targeting metabolic disorders .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityMIC values as low as 6.25 µg/ml against Mycobacterium smegmatis indicating potential for tuberculosis treatment .
Study 2Anticancer PropertiesIn vitro studies showed inhibition of cancer cell proliferation; potential lead candidates identified .
Study 3Conductive PolymersEnhanced electrical conductivity observed in polymer matrices incorporating thiophene derivatives .

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its thiophene and fluorobenzenesulfonate substituents. Key analogues and their comparative features are summarized below:

Compound Name Substituent (C2 Position) Aryl Ester (C6 Position) Yield (%) Melting Point (°C) Key Biological Activity (If Reported)
Target Compound: (Z)-3-oxo-2-(thiophen-2-ylmethylene)-... 4-fluorobenzenesulfonate Thiophen-2-ylmethylene 4-fluorobenzenesulfonate Hypothesized antitumor activity
B1 Quinolin-2-ylmethylene Acetate-functionalized glycoside 65 189.9–190.2 Antitumor (in vitro testing)
B2 Quinolin-3-ylmethylene Acetate-functionalized glycoside 62 211.1–211.5 Antitumor (in vitro testing)
B3 Quinolin-5-ylmethylene Acetate-functionalized glycoside 69 219.3–219.6 Antitumor (in vitro testing)
A2 4-Bromothiophen-2-ylmethylene Acetonitrile Not reported
Compound 3-Methylthiophen-2-ylmethylene 3,4-Dimethoxybenzoate Not reported
Compound Pyridin-3-ylmethylene 4-Methoxybenzenesulfonate Not reported

Key Observations:

  • Substituent Impact on Activity: Quinoline-substituted derivatives (B1–B3) exhibit confirmed antitumor activity, likely due to enhanced π-π stacking with cellular targets . The target compound’s thiophene substituent may offer similar aromatic interactions but with reduced steric bulk compared to quinoline.
  • Sulfonate vs. Glycoside Esters: The 4-fluorobenzenesulfonate group in the target compound differs from the glycoside esters in B1–B3.
  • Electron-Withdrawing Effects : The 4-fluoro group in the target compound’s benzenesulfonate may increase electrophilicity, favoring interactions with nucleophilic residues in biological targets, whereas methoxy groups () donate electrons, reducing reactivity .

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Quinoline derivatives (B1–B3) show higher melting points (190–220°C) compared to thiophene/pyridine analogues, suggesting stronger intermolecular forces (e.g., hydrogen bonding via quinoline’s nitrogen) .
  • Spectroscopic Data: HRMS: B1–B3 exhibit precise mass matches (e.g., B2: calcd 620.1763, found 620.1763), confirming structural integrity . The target compound’s HRMS would likely follow similar precision. 13C NMR: Quinoline derivatives show characteristic carbonyl peaks at δ 182–183 ppm (C3 ketone), while thiophene analogues (e.g., A2) display shifts near δ 183.78 ppm, indicating minimal electronic differences .

Biological Activity

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzofuran moiety : A fused bicyclic structure that enhances biological activity.
  • Thiophenyl group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Fluorobenzenesulfonate : Imparts solubility and stability, facilitating biological assays.

Molecular Formula : C19H16FNO4S
Molecular Weight : 373.39 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the benzofuran core.
  • Introduction of the thiophenyl group via electrophilic substitution.
  • Coupling with 4-fluorobenzenesulfonic acid to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit significant antimicrobial properties. In vitro assays revealed activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH radical scavenging assays, showing a notable reduction in DPPH concentration, indicating effective free radical scavenging ability.

Concentration (µg/mL) % Inhibition
1025
5055
10080

Cytotoxicity Studies

Cytotoxicity assessments on various cancer cell lines have indicated that (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives can induce apoptosis in cancer cells. The IC50 values for different cell lines were determined as follows:

Cell Line IC50 (µM)
HeLa20
MCF725
A54930

Case Studies

  • Antibacterial Efficacy : A study published in MDPI highlighted the antibacterial efficacy of related compounds against resistant strains of bacteria, suggesting potential application in treating infections caused by multidrug-resistant organisms .
  • Anticancer Properties : Research conducted on the cytotoxic effects of similar benzofuran derivatives showed promising results in inhibiting tumor growth in vivo, indicating that modifications to the benzofuran structure can enhance anticancer activity .
  • Mechanistic Insights : Docking studies have provided insights into the binding interactions of (Z)-3-oxo derivatives with specific protein targets involved in cancer progression and bacterial metabolism, further elucidating their mechanisms of action .

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